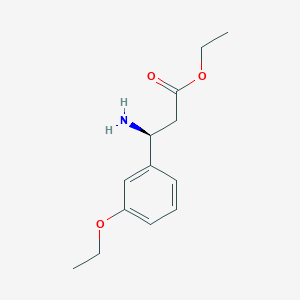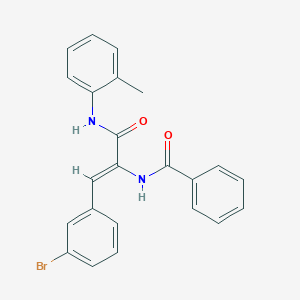![molecular formula C15H23BO4 B13905706 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one: is a complex organic compound that features a spirocyclic structure with a boron-containing dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one typically involves the formation of the dioxaborolane ring followed by its attachment to the spirocyclic core. One common method includes the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Borylation: The compound can undergo borylation reactions, where the boron moiety is introduced into various substrates.
Hydroboration: It can participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron compounds.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in borylation and coupling reactions.
Pinacolborane: A common reagent for hydroboration reactions.
Inert Atmosphere: To prevent oxidation and moisture interference.
Major Products:
Organoboron Compounds: Formed through hydroboration and borylation.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Bioconjugation: It can be used to attach biologically active molecules to various substrates.
Industry:
Mécanisme D'action
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one exerts its effects involves the interaction of the boron moiety with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and bioconjugation . The spirocyclic structure provides stability and rigidity, enhancing the compound’s effectiveness in various applications.
Comparaison Avec Des Composés Similaires
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in borylation reactions.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in organic synthesis.
Uniqueness: The uniqueness of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one lies in its spirocyclic structure, which provides enhanced stability and specific reactivity compared to other boron-containing compounds. This makes it particularly valuable in applications requiring high stability and precise reactivity.
Propriétés
Formule moléculaire |
C15H23BO4 |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one |
InChI |
InChI=1S/C15H23BO4/c1-13(2)14(3,4)20-16(19-13)11-5-7-15(8-6-11)9-10-18-12(15)17/h5H,6-10H2,1-4H3 |
Clé InChI |
AOZHQYQHJOQOIB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCOC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)


![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)


![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)






